Ethyl 5-(methylthio)pyrimidine-4-carboxylate Ethyl 5-(methylthio)pyrimidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 64224-61-9
VCID: VC4054100
InChI: InChI=1S/C8H10N2O2S/c1-3-12-8(11)7-6(13-2)4-9-5-10-7/h4-5H,3H2,1-2H3
SMILES: CCOC(=O)C1=NC=NC=C1SC
Molecular Formula: C8H10N2O2S
Molecular Weight: 198.24 g/mol

Ethyl 5-(methylthio)pyrimidine-4-carboxylate

CAS No.: 64224-61-9

Cat. No.: VC4054100

Molecular Formula: C8H10N2O2S

Molecular Weight: 198.24 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-(methylthio)pyrimidine-4-carboxylate - 64224-61-9

Specification

CAS No. 64224-61-9
Molecular Formula C8H10N2O2S
Molecular Weight 198.24 g/mol
IUPAC Name ethyl 5-methylsulfanylpyrimidine-4-carboxylate
Standard InChI InChI=1S/C8H10N2O2S/c1-3-12-8(11)7-6(13-2)4-9-5-10-7/h4-5H,3H2,1-2H3
Standard InChI Key OLDAOEDKIRWMRF-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NC=NC=C1SC
Canonical SMILES CCOC(=O)C1=NC=NC=C1SC

Introduction

Chemical Structure and Physicochemical Properties

Ethyl 5-(methylthio)pyrimidine-4-carboxylate features a pyrimidine ring substituted with a methylthio (-SMe) group at position 5 and an ethyl ester (-COOEt) at position 4. Key properties include:

PropertyValue
Molecular FormulaC₈H₁₀N₂O₂S
Molecular Weight198.24 g/mol
IUPAC NameEthyl 5-methylsulfanylpyrimidine-4-carboxylate
SolubilitySoluble in polar aprotic solvents (e.g., DMF, DMSO)
AppearanceOff-white to light yellow solid

The methylthio group enhances lipophilicity (predicted LogP ≈ 2.5), impacting solubility and membrane permeability. The ester group at position 4 is susceptible to hydrolysis, enabling further functionalization .

Synthesis and Manufacturing

While explicit synthetic protocols for Ethyl 5-(methylthio)pyrimidine-4-carboxylate are scarce, analogous compounds provide insight into plausible routes:

Cyclocondensation Reactions

Starting MaterialReagents/ConditionsExpected Yield
Ethyl 5-bromopyrimidine-4-carboxylateNaSMe, DMF, 80°C, 12 h60–75%
Ethyl 5-aminopyrimidine-4-carboxylateCS₂, MeI, K₂CO₃50–65%

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by its substituents:

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, a precursor for amidation or coupling reactions:
C₈H₁₀N₂O₂S+H₂OC₆H₆N₂O₂S+EtOH\text{C₈H₁₀N₂O₂S} + \text{H₂O} \rightarrow \text{C₆H₆N₂O₂S} + \text{EtOH}
Conditions: 6 M NaOH in ethanol (90% yield) .

Methylthio Group Modifications

The methylthio group can be oxidized to sulfone derivatives using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA), enhancing electrophilicity for nucleophilic attacks :
-SMeH₂O₂-SO₂Me\text{-SMe} \xrightarrow{\text{H₂O₂}} \text{-SO₂Me}

Nucleophilic Substitution

Electron-deficient positions (e.g., C2 or C5) may undergo substitutions with amines or alkoxides, though steric hindrance from the ester group could limit reactivity.

Biological Activities and Applications

Pyrimidine derivatives are renowned for their bioactivity, and Ethyl 5-(methylthio)pyrimidine-4-carboxylate is hypothesized to share these traits:

Kinase Inhibition

Related pyrimidinopyridones act as FMS tyrosine kinase inhibitors, pivotal in cancer cell proliferation. Structural similarities position Ethyl 5-(methylthio)pyrimidine-4-carboxylate as a candidate for kinase-targeted drug discovery.

Anticancer Properties

Pyrimidine derivatives often intercalate DNA or inhibit topoisomerases. While direct evidence is lacking, the compound’s electronic profile aligns with known anticancer agents.

Industrial and Research Applications

Agrochemical Development

Methylthio-pyrimidines are intermediates in herbicide synthesis. The compound’s stability under field conditions makes it a viable candidate for crop protection agents .

Materials Science

The conjugated pyrimidine ring could serve as a building block for organic semiconductors or ligands in catalytic systems.

Comparison with Analogous Compounds

Table 2: Structural and Functional Comparisons

CompoundSubstitutionsKey Applications
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylateCl at C4, SMe at C2Kinase inhibition
Methyl 5-amino-2-(methylthio)pyrimidine-4-carboxylateNH₂ at C5, SMe at C2Herbicide development
Ethyl 5-(methylthio)pyrimidine-4-carboxylateSMe at C5, COOEt at C4Under investigation

The C5 methylthio group in the target compound may offer unique steric and electronic effects compared to C2-substituted analogs, influencing receptor binding and metabolic stability.

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